molecular formula C6H4IN3 B6236686 7-iodopyrazolo[1,5-a]pyrimidine CAS No. 2624134-70-7

7-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B6236686
CAS No.: 2624134-70-7
M. Wt: 245
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are characterized by a fused ring system containing both pyrazole and pyrimidine rings. The iodine atom at the 7th position of the pyrazolo[1,5-a]pyrimidine structure imparts unique chemical properties, making it a valuable compound in various fields of scientific research, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-iodopyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-aminopyrazoles with 1,3-biselectrophilic reagents such as β-enaminones or chalcones. The reaction is often promoted by the presence of iodine sources like sodium iodide (NaI) or potassium iodide (KI) under oxidative conditions . A common method involves the use of K2S2O8 as an oxidizing agent, which facilitates the halogenation process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable microwave-assisted synthesis. This method is favored for its operational simplicity, high yield, and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-Iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s ability to form halogen bonds, which can stabilize interactions with biological macromolecules. This stabilization can lead to the inhibition of enzymatic activity or modulation of receptor functions . The exact pathways and molecular targets vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison: 7-Iodopyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its nitro-substituted counterparts. Additionally, the iodine atom enhances the compound’s ability to participate in halogen bonding, which can be advantageous in biological applications .

Properties

CAS No.

2624134-70-7

Molecular Formula

C6H4IN3

Molecular Weight

245

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.